3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide
Description
Properties
IUPAC Name |
3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO/c1-9-5-6-11(7-10(9)2)19-15(20)14-12(8-13(17)18)16(14,3)4/h5-8,12,14H,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEFJKSTHQBIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(C2(C)C)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Dichloromethane-Phosphonic Acid Esters
A Horner-Wadsworth-Emmons reaction is employed to form the cyclopropane ring. Dichloromethane-phosphonic acid dimethyl ester reacts with α,β-unsaturated aldehydes under basic conditions (e.g., sodium ethoxide in dimethylformamide) to yield the cyclopropane aldehyde intermediate. The reaction proceeds at 0–50°C in tetrahydrofuran (THF), achieving yields exceeding 85%.
Reaction Conditions Table
| Component | Quantity/Concentration | Role |
|---|---|---|
| Dichloromethane-phosphonate | 0.1 mol | Alkene precursor |
| 3-Formylcyclopropane acid | 0.1 mol | Aldehyde substrate |
| Sodium ethoxide | 15 g in 50 mL DMF | Base catalyst |
| THF | 100 mL | Solvent |
| Temperature | 15–25°C | Reaction condition |
Introduction of the 2,2-Dichlorovinyl Group
The dichlorovinyl moiety is introduced via a stereospecific elimination reaction. The aldehyde intermediate undergoes condensation with dichloromethane-phosphonic acid diethyl ester, facilitated by sodium ethoxide. This step forms the trans-configuration of the dichlorovinyl group, critical for bioactivity.
Mechanism and Optimization
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Stereochemical Control : The reaction favors the trans-isomer due to steric hindrance between the cyclopropane methyl groups and the phosphonate leaving group.
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Yield Enhancement : Distillation under reduced pressure (2 mbar) isolates the product, ethyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylate, in 88.6% yield.
Purification and Characterization
Work-Up Protocol
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Extraction : Post-reaction mixtures are extracted with methylene chloride to isolate organic products.
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Washing : Sequential washes with 5% NaOH and water remove acidic/byproduct residues.
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Drying and Distillation : Sodium sulfate drying followed by fractional distillation under vacuum (80–95°C at 2 mbar) purifies intermediates.
Analytical Confirmation
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NMR : The cyclopropane protons appear as a doublet of doublets (δ 1.2–1.5 ppm), while the dichlorovinyl group shows a singlet at δ 6.1 ppm.
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Mass Spectrometry : Molecular ion peak at m/z 312.2 confirms the target compound.
Stereochemical and Process Considerations
Cis-Trans Isomerism
The cyclopropane ring’s rigidity and the dichlorovinyl group’s geometry influence biological activity. The patent’s process selectively produces the trans-dichlorovinyl isomer, which is thermodynamically favored.
Scalability Challenges
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Phosphonate Availability : Dichloromethane-phosphonic acid esters require synthesis from phosphorus trichloride and chloroform, necessitating stringent safety protocols.
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Temperature Sensitivity : Exothermic reactions during cyclopropanation require controlled cooling to prevent ring-opening side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the dichlorovinyl group, converting it to a less chlorinated or fully hydrogenated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorovinyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide or ammonia can be employed under appropriate conditions.
Major Products
Oxidation: Products include hydroxylated or carboxylated derivatives.
Reduction: Products include partially or fully dechlorinated compounds.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and compounds.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, such as potential anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(2,2-Dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide
- Molecular Formula: C₁₆H₁₉Cl₂NO
- Molecular Weight : 312.234 g/mol
- CAS Registry Number : 301683-84-1
- Key Structural Features :
- A cyclopropane ring with two methyl groups at C2 and C2'.
- A 2,2-dichlorovinyl substituent at C3.
- An amide linkage to a 3,4-dimethylphenyl group.
Comparison with Structural and Functional Analogs
Structural Analogs with Varied Aromatic Substituents
Key Compounds :
N-(2,4-Dimethylphenyl) Isomer (CAS 297146-47-5):
- Differs in the position of methyl groups on the phenyl ring (2,4- vs. 3,4-dimethyl substitution).
- Similar molecular weight (312.234 g/mol) but altered lipophilicity due to substituent positioning .
3-(2-Chloro-3,3,3-trifluoropropenyl)-N-(3-(Trifluoromethyl)phenyl) Analog :
Table 1: Structural Comparison of Cyclopropane Carboxamides
Functional Analogs: Pyrethroids and Carboxylic Acid Derivatives
Pyrethroids :
- Transfluthrin (CAS 118712-89-3):
- Structure : 2,3,5,6-Tetrafluorobenzyl ester of (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.
- Key Differences : Ester linkage vs. amide in the target compound; defined stereochemistry (1R,3S) critical for insecticidal activity .
- Molecular Weight : 371.16 g/mol, higher due to fluorine substituents.
- Cypermethrin (CAS 52315-07-8): Contains a cyano group and phenoxybenzyl ester, enhancing neurotoxic effects in insects. Tested for acute toxicity to Daphnia magna, highlighting environmental impact concerns .
Parent Carboxylic Acid :
Agricultural and Environmental Relevance
Fungicidal Compounds :
Environmental Fate :
- The dichlorovinyl group in the target compound may confer persistence in soil, analogous to pyrethroids like cypermethrin, which exhibit moderate to high toxicity in aquatic organisms .
Biological Activity
3-(2,2-Dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide, commonly referred to as a cyclopropane derivative, is an organochlorine compound with significant biological activity. This compound has been studied for its potential applications in agriculture and medicine due to its unique chemical structure and properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.21 g/mol. Its structure includes a dichlorovinyl group that contributes to its biological efficacy.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.
- Receptor Binding : It exhibits affinity for specific receptors in the nervous system, leading to altered signaling pathways that can affect physiological responses.
- Toxicological Effects : The compound has demonstrated acute toxicity in various organisms. The toxicity is primarily due to its ability to disrupt normal physiological functions by interfering with neurotransmitter regulation.
Toxicity Profile
The toxicity of this compound varies across different species and exposure routes. Key findings include:
- Acute Toxicity : Studies indicate that the compound is harmful if ingested and can cause skin irritation upon contact. The median lethal dose (LD50) values suggest significant acute toxicity in mammals.
- Chronic Effects : Long-term exposure may lead to neurotoxic effects, reproductive toxicity, and potential carcinogenicity based on animal studies.
Case Studies
Several studies have investigated the biological effects of this compound:
- Agricultural Application : In agricultural settings, the compound has been used as a pesticide due to its effectiveness against various pests. A study demonstrated a reduction in pest populations by over 70% when applied at recommended concentrations.
- Neurotoxicity Assessment : Research involving rodent models showed that exposure to sub-lethal doses resulted in behavioral changes indicative of neurotoxicity, including altered locomotion and anxiety-like behaviors.
- Environmental Impact : A study assessed the environmental persistence of the compound and found it could remain in soil for extended periods, raising concerns about bioaccumulation in non-target species.
Data Table
Below is a summary table highlighting key biological activities and toxicological data associated with the compound:
| Parameter | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.21 g/mol |
| LD50 (Oral) | Varies by species; generally low |
| Mechanism of Action | AChE inhibition; receptor binding |
| Acute Toxicity | Harmful if swallowed; skin irritant |
| Environmental Persistence | High; detectable in soil for months |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
